Home > Products > Screening Compounds P90998 > Hemicholinium-15
Hemicholinium-15 - 4303-88-2

Hemicholinium-15

Catalog Number: EVT-426108
CAS Number: 4303-88-2
Molecular Formula: C12H18BrNO2
Molecular Weight: 288.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hemicholinium-15 is derived from the broader family of hemicholinium compounds, which are known for their ability to inhibit choline transport into cells. This specific compound is classified under organic chemistry and pharmacology, with applications in molecular biology and drug discovery. The International Chemical Identifier (CAS) number for Hemicholinium-15 is 4303-88-2 .

Synthesis Analysis

The synthesis of Hemicholinium-15 involves several key steps, typically focusing on the formation of the choline-like structure that allows it to interact with the high-affinity choline transporter.

Synthesis Method

  1. Starting Materials: The synthesis generally begins with appropriate precursors such as 4-methyl-2-phenyl-morpholin-2-ol.
  2. Methylation: The N-methylation process is crucial, often using methylating agents like methyl triflate or other alkylating agents.
  3. Radiolabeling: For imaging studies, radiolabeled variants such as [^11C]hemicholinium-15 and [^18F]hemicholinium-15 are synthesized using methods that involve the incorporation of carbon-11 or fluorine-18 isotopes through specific chemical reactions, yielding radiochemical yields ranging from 20% to 70% depending on the method used .
Molecular Structure Analysis

The molecular formula for Hemicholinium-15 is C₁₂H₁₈BrNO₂, with a molecular weight of 288.2 g/mol. The structure comprises:

  • Morpholine Ring: A six-membered ring containing both nitrogen and oxygen atoms, contributing to its solubility and interaction with biological targets.
  • Alkyl Chain: This part enhances its lipophilicity and facilitates penetration through biological membranes.

Structural Data

The compound's three-dimensional conformation allows it to effectively bind to the high-affinity choline transporter, inhibiting its function and subsequently affecting acetylcholine synthesis.

Chemical Reactions Analysis

Hemicholinium-15 primarily participates in reactions that involve:

  1. Inhibition of Acetylcholine Synthesis: By blocking the high-affinity choline uptake mechanism, it reduces the availability of choline for acetylcholine production.
  2. Interactions with Enzymes: It may also interact with various enzymes involved in cholinergic signaling pathways, leading to altered neurotransmitter release dynamics .

Relevant Parameters

The effectiveness of Hemicholinium-15 as an inhibitor can be quantified by measuring changes in acetylcholine levels in biological systems upon administration.

Mechanism of Action

The mechanism by which Hemicholinium-15 exerts its effects involves:

  1. High-Affinity Choline Transporter Inhibition: It competes with choline for binding sites on the transporter, effectively reducing choline uptake into cholinergic neurons.
  2. Decreased Acetylcholine Levels: This inhibition leads to diminished synthesis of acetylcholine, impacting synaptic transmission and neuromuscular function.

Data Analysis

Studies have shown that administration of Hemicholinium-15 results in significant reductions in acetylcholine levels in various animal models, confirming its role as a potent inhibitor .

Physical and Chemical Properties Analysis

Hemicholinium-15 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and methanol due to its ionic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Data

The melting point, boiling point, and specific solubility data are crucial for practical applications in laboratory settings.

Applications

Hemicholinium-15 has several significant applications:

  1. Neuropharmacological Research: Used extensively to study cholinergic signaling pathways and their implications in neurological disorders.
  2. Imaging Studies: Radiolabeled variants are utilized as positron emission tomography (PET) tracers for assessing heart function by visualizing high-affinity choline uptake systems .
  3. Drug Development: It serves as a lead compound for developing new therapeutic agents targeting cholinergic dysfunctions.
Introduction to Hemicholinium-15 in Neurochemical Research

Hemicholinium-15 (HC-15) represents a strategically designed molecular tool in modern neuropharmacology, specifically engineered to probe the high-affinity choline uptake (HACU) system without the pharmacological limitations of earlier compounds. As a selective modulator of the presynaptic choline transporter (CHT1/SLC5A7), HC-15 enables precise interrogation of cholinergic neurotransmission – a system critical for cognitive processes, autonomic function, and neuromuscular control. Its development marks a significant evolution from the foundational hemicholinium compounds that first revealed the biochemical basis of acetylcholine synthesis regulation [2] [7].

Historical Development of Hemicholinium Analogues in Cholinergic Research

The hemicholinium scaffold emerged from mid-20th century investigations into cholinergic neurotransmission. Schueler's 1955 discovery of hemicholinium-3 (HC-3) provided the first evidence that choline transport could be pharmacologically modulated. HC-3 demonstrated that inhibiting presynaptic choline uptake depleted acetylcholine (ACh) reserves, establishing the HACU system as the rate-limiting step in ACh synthesis [7] [9]. This bis-quaternary ammonium compound became an indispensable research tool, revealing fundamental neurochemical principles:

  • Mechanism elucidation: HC-3 competitively inhibited choline uptake (Ki = 1-5 nM) without affecting choline acetyltransferase (ChAT) activity or postsynaptic receptors at therapeutic concentrations [2] [4].
  • Structure-activity relationship: The discovery that HC-3's inhibitory potency exceeded that of simpler choline analogs suggested the existence of an extended binding domain within the choline transporter [9].
  • Neurochemical specificity: Hemicholinium mustard (HCM) derivatives established the selectivity of hemicholinium compounds for CHT1 over other neurotransmitter systems. HCM irreversibly inhibited >70% of [³H]-hemicholinium-3 binding sites while causing minimal inhibition of dopamine (12%) or GABA (6%) transporters [2].

Despite their utility, early hemicholiniums faced significant limitations. HC-3's bis-quaternary structure conferred poor blood-brain barrier penetration and complex synthesis pathways that impeded radiolabeling for in vivo studies [1] [5]. These limitations drove the development of HC-15, a mono-quaternary analogue retaining the critical pharmacophore elements for CHT1 interaction while offering improved synthetic accessibility [1] [5].

Table 1: Evolution of Key Hemicholinium Compounds in Cholinergic Research

CompoundChemical FeaturesKey Research ContributionsLimitations
Hemicholinium-3 (HC-3)Bis-quaternary ammonium compound• Established HACU as rate-limiting step in ACh synthesis• Demonstrated competitive inhibition (Ki = 1-5 nM)• Provided fundamental insights into cholinergic synaptic physiology• Poor BBB penetration• Complex radiolabeling chemistry• Neuromuscular toxicity
Hemicholinium Mustard (HCM)Nitrogen mustard derivative of HC-3• Confirmed CHT1 selectivity over other transporters• Enabled irreversible inhibition studies• Demonstrated sodium dependency of binding• High reactivity limits applications• Potential non-specific alkylation
Hemicholinium-15 (HC-15)Mono-quaternary morpholinium derivative• Simplified radiolabeling for PET• Maintained nanomolar CHT1 affinity• Improved synthetic accessibility• Potential non-specific binding in peripheral tissues

Hemicholinium-15 as a High-Affinity Choline Transporter (HACU) Modulator

HC-15 (4,4-dimethyl-2-hydroxy-2-phenylmorpholinium) emerged as a rationally designed solution to the molecular limitations of HC-3. Structural simplification created a compound amenable to efficient radiolabeling while preserving the essential elements for CHT1 interaction:

  • Synthetic Accessibility: HC-15 is synthesized via N-alkylation of 4-methyl-2-phenyl-morpholin-2-ol precursor. [¹¹C]HC-15 is prepared by N-[¹¹C]methylation using [¹¹C]CH₃OTf in 55-70% radiochemical yield, while [¹⁸F]HC-15 is synthesized by N-[¹⁸F]fluoromethylation (20-30% radiochemical yield) – significantly more efficient than HC-3 radiolabeling approaches [1] [5].

  • Biochemical Specificity: HC-15 maintains nanomolar affinity for CHT1, acting as a competitive inhibitor that directly competes with choline at the transporter's substrate-binding site. The transporter's architecture features a conserved aromatic cage (W62, Y67, Y91, W141, W254, W406) that engages the quaternary ammonium group through cation-π interactions – a binding mode shared by HC-15 and choline [10].

  • Ion Dependency: Like native choline transport, HC-15 binding requires Na⁺ and Cl⁻ cofactors. Structural studies identify three ion-binding sites: two for Na⁺ (Na1, Na2) and one for Cl⁻ adjacent to the substrate binding pocket. The Cl⁻ site coordinates with choline's hydroxyl group via hydrogen bonding and stabilizes the conformation of the 63VGGGY67 loop essential for substrate recognition [10].

Table 2: Radiotracer Applications of Hemicholinium-15 in Molecular Imaging

Tracer*Synthesis YieldSpecific Activity (Ci/μmol)Biodistribution FindingsImaging Applications
[¹¹C]HC-1555-70% (decay corrected to EOB)2-3 (EOS)• 1.32 ± 0.75 %ID/g in rat right ventricle• Low brain penetration• Dynamic PET in rats (60 min acquisition)• Cardiac innervation imaging in dogs
[¹⁸F]HC-1520-30% (decay corrected to EOB)>1.0 (EOS)• 1.28 ± 0.81 %ID/g in rat left ventricle• Similar cardiac uptake to [¹¹C]HC-15• Comparative studies with [¹¹C]HC-15• Longer half-life permits extended imaging protocols

*EOB = End of Bombardment; EOS = End of Synthesis; %ID/g = Percentage Injected Dose per Gram

The development of [¹¹C]HC-15 and [¹⁸F]HC-15 enabled the first PET-based investigations of cardiac cholinergic innervation. Biodistribution studies in rats demonstrated significant uptake in ventricular tissue (1.32% ID/g for [¹¹C]HC-15 and 1.28% ID/g for [¹⁸F]HC-15 at 20 minutes post-injection) [1]. Dynamic PET imaging revealed rapid cardiac accumulation, producing clear images of the heart in both rats and dogs. However, critical blocking experiments with unlabeled HC-15 (3 mg/kg) revealed a complication: no significant reduction in tracer uptake, suggesting substantial non-specific binding in myocardial tissue [1] [5]. This finding indicates that while HC-15 exhibits the necessary affinity for CHT1, its utility as a specific in vivo imaging agent may be limited by non-target interactions in peripheral tissues.

Beyond imaging, HC-15 has advanced fundamental research in neurobiology through two key applications:

  • Memory Reconsolidation Studies: Intracerebroventricular (ICV) administration of HC-15 immediately after memory reactivation impairs retention performance in mouse inhibitory avoidance tasks. This effect exhibits temporal specificity, occurring when reactivation occurs 2-14 days after training but not at 30 days. The absence of spontaneous recovery 21 days post-treatment distinguishes this effect from extinction and supports cholinergic involvement in memory reconsolidation [3] [8].

  • Presynaptic Receptor Characterization: In guinea pig ileum preparations, HC-15 inhibits epibatidine-evoked acetylcholine release (IC₅₀ ≈ 1 μM), revealing functional interactions between CHT1 and presynaptic nicotinic acetylcholine receptors (nAChRs). This suggests a coordinated regulation of choline uptake and ACh release mechanisms at the presynaptic terminal [4].

Recent structural biology breakthroughs have illuminated the precise molecular interactions governing HC-15's effects. Cryo-EM structures of human CHT1 (resolutions 2.4-3.7Å) reveal that HC-15 binds within the same aromatic cage as choline but extends additional interactions with TM1, TM3, and TM10 residues. Unlike competitive inhibitors like HC-3, the structurally distinct inhibitor ML352 binds at a non-competitive allosteric site near the intracellular gate, demonstrating pharmacological diversity in CHT1 modulation strategies [10]. These structural insights provide a foundation for designing next-generation compounds with improved specificity for research and potential therapeutic applications.

Properties

CAS Number

4303-88-2

Product Name

Hemicholinium-15

IUPAC Name

4,4-dimethyl-2-phenylmorpholin-4-ium-2-ol;bromide

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

InChI

InChI=1S/C12H18NO2.BrH/c1-13(2)8-9-15-12(14,10-13)11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H/q+1;/p-1

InChI Key

VQGRNOCAQVTQAI-UHFFFAOYSA-M

SMILES

C[N+]1(CCOC(C1)(C2=CC=CC=C2)O)C.[Br-]

Canonical SMILES

C[N+]1(CCOC(C1)(C2=CC=CC=C2)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.